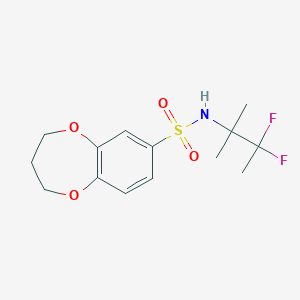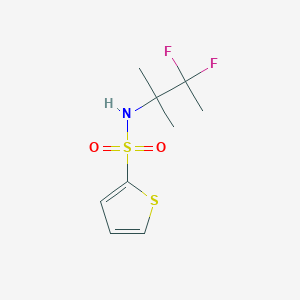![molecular formula C13H17F3N2O3S B6981900 N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide](/img/structure/B6981900.png)
N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and a sulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
作用機序
The mechanism of action of N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The sulfamoyl group may also play a role in modulating the compound’s activity by influencing its solubility and stability .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorine-containing sulfamoyl derivatives, such as:
- N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-chlorophenyl]acetamide
- N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-bromophenyl]acetamide
Uniqueness
N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties.
特性
IUPAC Name |
N-[4-[(3,3-difluoro-2-methylbutan-2-yl)sulfamoyl]-3-fluorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O3S/c1-8(19)17-9-5-6-11(10(14)7-9)22(20,21)18-12(2,3)13(4,15)16/h5-7,18H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTNZJHVCQUYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C(C)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]propan-2-amine](/img/structure/B6981819.png)
![1-(2-methylphenyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]propan-2-amine](/img/structure/B6981824.png)
![3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylamino)-3-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B6981834.png)
![3-(1,2-Oxazol-3-ylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981850.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B6981853.png)
![N-[(2-tert-butyltetrazol-5-yl)methyl]-2-methyl-5-morpholin-4-ylsulfonylaniline](/img/structure/B6981864.png)
![3-(Methylsulfinylmethyl)-5-[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazole](/img/structure/B6981866.png)
![4-N-(1-cyanocyclopropyl)-1-N-[(1-methylpyrrol-2-yl)methyl]benzene-1,4-disulfonamide](/img/structure/B6981867.png)
![1-[5-[1-[3-(Trifluoromethoxy)phenyl]cyclobutyl]-1,2,4-oxadiazol-3-yl]ethylurea](/img/structure/B6981869.png)
![1-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]-3-[1-(oxan-2-yl)propyl]urea](/img/structure/B6981875.png)
![3-[1-(7-Methylquinolin-8-yl)sulfonylpyrrolidin-2-yl]propanoic acid](/img/structure/B6981876.png)
![N-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]-2-fluoro-3-methoxybenzenesulfonamide](/img/structure/B6981894.png)


